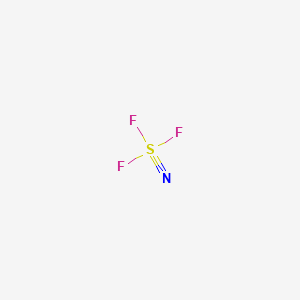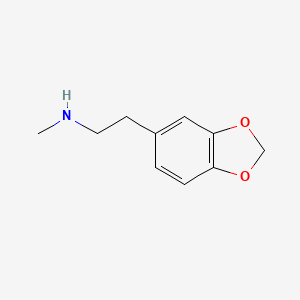
Homarylamine
Overview
Description
Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine, is a substituted phenethylamine. It was patented in 1956 by Merck & Co. as an antitussive (anti-cough) drug, although it has never been used medically . Chemically, it is the N-methylated analog of methylenedioxyphenethylamine .
Scientific Research Applications
Homarylamine has limited documented applications in scientific research due to its legal status. It is used as an analytical reference standard in research settings .
Safety and Hazards
Mechanism of Action
Target of Action
Homarylamine, also known as 3,4-methylenedioxy-N-methylphenethylamine and MDMPEA , is a substituted phenethylamine . It was patented as an antitussive (anti-cough) drug in 1956 by Merck & Co . It has never been used medically
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, influencing how it is absorbed and distributed in the body, how it is metabolized for use, and how leftovers are excreted from the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors could include temperature, pH, presence of other molecules, and more . .
Biochemical Analysis
Biochemical Properties
Homarylamine plays a role in various biochemical reactions due to its structural similarity to other phenethylamines. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the oxidative deamination of monoamines. This interaction can lead to the inhibition of MAO, thereby affecting the levels of neurotransmitters like serotonin, dopamine, and norepinephrine. This compound also interacts with proteins such as transporters and receptors, influencing their activity and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of signaling pathways like the cAMP pathway, which is crucial for various cellular responses. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to monoamine oxidase, inhibiting its activity and leading to increased levels of monoamines in the brain. This inhibition can result in enhanced neurotransmission and altered mood and behavior. This compound also interacts with other enzymes and receptors, modulating their activity and contributing to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in neurotransmitter levels and behavior. Threshold effects are observed at specific dosages, where the impact of this compound becomes more pronounced. At high doses, this compound can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by monoamine oxidase. It interacts with enzymes and cofactors that are essential for its metabolism, leading to the production of metabolites that can influence cellular function. This compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions can affect the accumulation and distribution of this compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its effects on cellular function. The localization of this compound can impact its activity and function, contributing to its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Homarylamine can be synthesized through the reaction of methylenedioxyphenethylamine with formaldehyde, followed by reduction . The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Types of Reactions:
Reduction: The compound can be reduced to its corresponding amine using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of this compound.
Comparison with Similar Compounds
Methylenedioxyphenethylamine (MDPEA): Homarylamine is the N-methylated analog of MDPEA.
Methylenedioxyamphetamine (MDA): this compound is a positional isomer of MDA.
Uniqueness: this compound’s uniqueness lies in its specific chemical structure and its classification as a substituted phenethylamine
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-4-8-2-3-9-10(6-8)13-7-12-9/h2-3,6,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJOMVMFYOUDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196385 | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-77-4 | |
| Record name | N-Methyl-1,3-benzodioxole-5-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarylamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homarylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90196385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HOMARYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FJ4B5B368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that homarylamine hydrochloride was found to be inactive as an antitussive agent. Can you elaborate on what this means and its significance?
A1: The research paper [] investigated various compounds for their ability to suppress cough in a controlled experimental setting using cats. They found that, unlike some other compounds tested (d-methorphan HBr, carbetapentane citrate, codeine SO4, and chlophedianol HCl), this compound hydrochloride did not demonstrate any cough-suppressing activity in their model. This finding is significant because it suggests that this compound hydrochloride, at least when administered in the way described in the study, is unlikely to be effective as a cough suppressant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





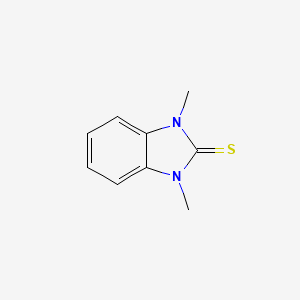
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
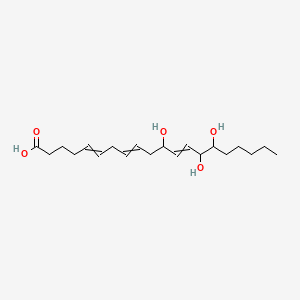
![6-Quinazolinecarboxylic acid,3-(2-chlorophenyl)-3,4-dihydro-5,7- dimethyl-2-[[[(methylamino)carbonyl]oxy]- methyl]-4-oxo-,ethyl ester](/img/structure/B1214863.png)
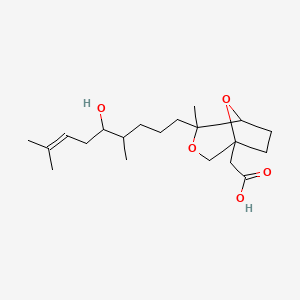

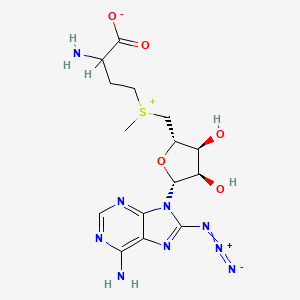
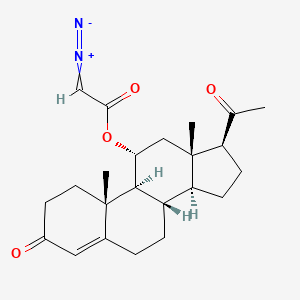
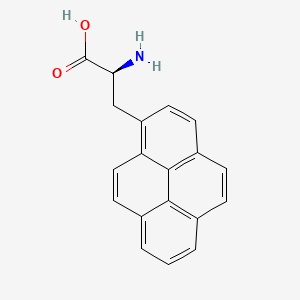
![7-Azabicyclo[2.2.1]heptane](/img/structure/B1214873.png)
